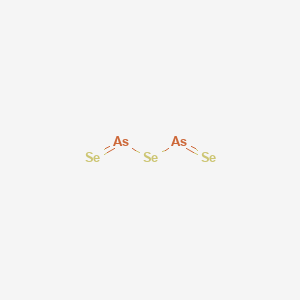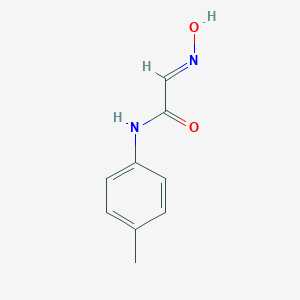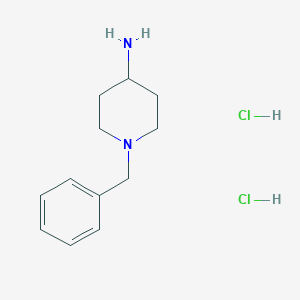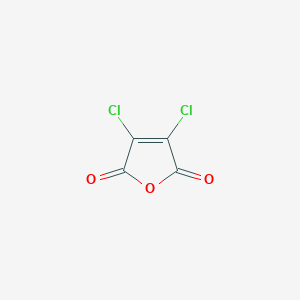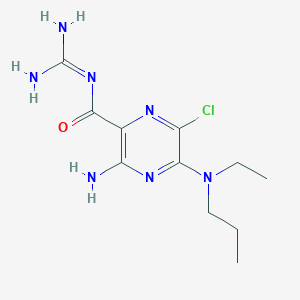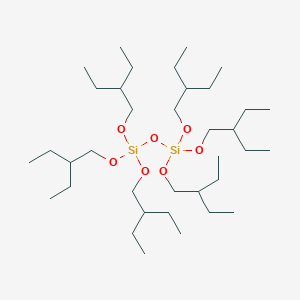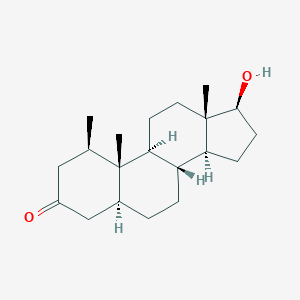
Iron disulfide
Übersicht
Beschreibung
Iron disulfide (FeS2) is an important compound known for its semiconductor properties and resemblance to the mineral pyrite. Its significance spans various applications, including photovoltaics, rechargeable batteries, and catalysis due to its earth abundance, nontoxicity, and low fabrication cost. Researchers have focused on its synthesis, molecular structure, chemical reactions, and physical and chemical properties to harness its full potential for technological advancements.
Synthesis Analysis
The synthesis of iron disulfide has been achieved through various methods, including gas-solid reactions between sulfur and hematite at specific conditions to produce FeS2 with properties suitable for electrochemical applications (Amorim et al., 2012). Colloidal syntheses using different sulfur precursors have been shown to tune the phase between pyrite (FeS2), greigite (Fe3S4), and pyrrhotite (Fe7S8), with the reactivity of the sulfur source playing a crucial role in determining the final product (Rhodes et al., 2017).
Molecular Structure Analysis
FeS2 forms in the pyrite and marcasite structures, with the pyrite form being more common. The synthesis of a disulfide-bridged diiron complex has provided insights into its unusual magnetic and electronic properties, showcasing the potential for novel electronic applications (Meyer et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving iron disulfide have been studied for their applications in catalysis and environmental remediation. For instance, iron sulfide catalyzed redox/condensation cascade reactions offer a highly atom-economic approach to synthesizing complex organic molecules (Nguyen et al., 2013).
Physical Properties Analysis
Iron disulfide's physical properties, including its high optical absorption coefficient and suitable band gap, make it a promising candidate for photovoltaic applications. Its synthesis methods significantly impact its crystalline structure, speciation, and reactivity, which in turn affect its physical properties and technological applications (Xu et al., 2020).
Chemical Properties Analysis
The chemical properties of iron disulfide, particularly its reactivity and interaction with other elements and compounds, have been explored in the context of environmental science and catalysis. The transformation of iron monosulfides and pyrite in estuarine sediments, for example, has implications for trace metals mobilization and environmental health (Choppala et al., 2017).
Wissenschaftliche Forschungsanwendungen
-
Biomedical Field
- Iron-based sulfides, including iron sulfide minerals and biological iron sulfide clusters, have attracted widespread interest due to their excellent biocompatibility and multi-functionality in biomedical applications .
- Iron sulfide nanomaterials with elaborate designs, enhanced functionality, and unique electronic structures show numerous advantages .
- Iron sulfide clusters produced through biological metabolism are thought to possess magnetic properties and play a crucial role in balancing the concentration of iron in cells, thereby affecting ferroptosis processes .
- The electrons in the Fenton reaction constantly transfer between Fe2+ and Fe3+, participating in the production and reaction process of reactive oxygen species (ROS). This mechanism is considered to confer advantages in various biomedical fields such as the antibacterial field, tumor treatment, biosensing, and the treatment of neurodegenerative diseases .
-
Energy and Environment Applications
- Iron disulfide (FeS2), also known as fool’s gold, has been an outstanding material for endless interest since the 1970s in the next-generation photovoltaics/solar community and environmental remediation .
- The exploration of its optical and electrochemical properties has considered attention due to their use in diverse roles in energy harvesting systems such as catalyst for oxygen reduction and hydrogen evolution, as sensitized solar cells .
- Engineered nanomaterials with unique surface and physicochemical properties are suitable for various fields of applications such as environment, energy .
-
Nanozymes
- Nano-sized iron sulfides have attracted intense research interest due to the variety of their types, structures, and physicochemical properties .
- In particular, nano-sized iron sulfides exhibit enzyme-like activities by mimicking natural enzymes that depend on an iron-sulfur cluster as a cofactor, extending their promising applications in biomedicine .
- These nanozymes represent a new generation of artificial enzymes .
-
Production of Sulfuric Acid
-
Battery Recycling
-
Solar Photovoltaics
-
Catalysis
-
Photocatalysis
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(sulfanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMAZVUSKIJEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Fe]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS2 | |
| Record name | pyrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyrite | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892244 | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |
| Record name | Iron disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pyrite | |
CAS RN |
12068-85-8, 1309-36-0 | |
| Record name | Iron sulfide (FeS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron sulfide (FeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite (FeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrite (FeS2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)

